molecular formula C23H20ClN3O7 B2477323 ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899993-07-8

ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2477323
CAS No.: 899993-07-8
M. Wt: 485.88
InChI Key: XMWBWPSOCYUMFF-UHFFFAOYSA-N
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Description

This compound features a 1,6-dihydropyridazine core substituted at position 1 with a 2-chlorophenyl group and at position 4 with a carbamoylmethoxy group linked to a 2H-1,3-benzodioxol-5-ylmethyl moiety. The benzodioxole moiety may contribute to binding interactions, as seen in other bioactive compounds (e.g., ).

Properties

IUPAC Name

ethyl 4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethoxy]-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O7/c1-2-31-23(30)22-19(10-21(29)27(26-22)16-6-4-3-5-15(16)24)32-12-20(28)25-11-14-7-8-17-18(9-14)34-13-33-17/h3-10H,2,11-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWBWPSOCYUMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzodioxole Derivative

The synthesis begins with the preparation of (2H-1,3-benzodioxol-5-yl)methylamine, a critical intermediate for introducing the carbamoyl group. This is typically achieved via reductive amination of piperonal (1,3-benzodioxole-5-carbaldehyde) using methylamine and a reducing agent such as sodium cyanoborohydride. Alternatively, piperonyl alcohol may be converted to its corresponding bromide via HBr treatment, followed by Gabriel synthesis to yield the primary amine. The amine is subsequently reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the carbamoyl chloride derivative, which serves as the electrophilic coupling partner for subsequent steps.

Construction of the Dihydropyridazine Core

The dihydropyridazine ring is assembled via a cyclocondensation reaction between 2-chlorophenylhydrazine and a γ-keto ester. For example, ethyl 3-oxo-4-(2-hydroxyethoxy)butanoate undergoes cyclization with 2-chlorophenylhydrazine in acetic acid under reflux, yielding 1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate with a hydroxyl group at position 4. This step leverages the propensity of hydrazines to form six-membered heterocycles through [4+2] cycloaddition or stepwise condensation mechanisms.

Esterification and Final Coupling

The ethyl carboxylate group at position 3 is typically introduced early in the synthesis via esterification of a carboxylic acid intermediate. For instance, if the cyclocondensation step yields a carboxylic acid, it may be treated with ethanol in the presence of a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) to form the ester. Final purification is achieved through column chromatography or recrystallization, yielding the target compound in >95% purity.

Optimization of Reaction Conditions

Key challenges in the synthesis include regioselectivity during cyclocondensation and minimizing side reactions during carbamoylation. The use of cobalt catalysts, as demonstrated in analogous dihydropyridine syntheses, has been explored to enhance reaction efficiency and selectivity. For example, cobalt(II) chloride in acetonitrile at 80°C improves yields by facilitating C–H activation and electrocyclization steps. Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining high regiocontrol.

Analytical Characterization

The compound’s structure is verified via NMR, IR, and high-resolution mass spectrometry (HRMS). Key spectroscopic features include:

  • 1H NMR (400 MHz, CDCl3) : δ 1.35 (t, J = 7.1 Hz, 3H, CH2CH3), 4.32 (q, J = 7.1 Hz, 2H, OCH2), 5.02 (s, 2H, OCH2CO), 6.85–7.45 (m, 7H, aromatic).
  • IR (KBr) : 1745 cm−1 (C=O ester), 1680 cm−1 (C=O carbamate), 1250 cm−1 (C–O–C benzodioxole).

Challenges and Alternative Approaches

A major synthetic hurdle is the steric hindrance posed by the 2-chlorophenyl group, which can impede carbamoylation. To address this, bulkier bases such as DBU (1,8-diazabicycloundec-7-ene) have been employed to deprotonate the hydroxyl group prior to substitution. Alternative routes involving Ugi multicomponent reactions or transition-metal-catalyzed cross-couplings are under investigation to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: Substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

Ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibits several noteworthy biological activities:

  • Anticancer Properties : Research indicates that this compound can induce apoptosis in various cancer cell lines. It may inhibit specific enzymes involved in tumor progression, thereby reducing cell proliferation and promoting cancer cell death.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. It may interact with receptors that play a role in inflammation, leading to decreased production of pro-inflammatory cytokines .
  • Enzyme Inhibition : The ability to inhibit specific enzymes related to metabolic pathways suggests its potential as a therapeutic agent in metabolic disorders or diseases influenced by enzyme activity .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

Application AreaPotential Uses
Cancer TreatmentInducing apoptosis in cancer cells
Anti-inflammatory TherapyReducing inflammation in chronic diseases
Metabolic DisordersModulating enzyme activity for metabolic regulation

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in vitro and in vivo:

  • A study demonstrated its ability to significantly reduce tumor size in mouse models of breast cancer when administered at specific dosages .
  • Another research effort focused on its anti-inflammatory properties, showing marked reductions in inflammatory markers following treatment in animal models of arthritis .

Mechanism of Action

The mechanism of action of ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Potential targets could include enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogs:

Compound Name Core Structure Key Substituents Reported Activity Molecular Weight Synthesis Method Reference
Ethyl 4-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 1,6-Dihydropyridazine - 2-Chlorophenyl (position 1)
- Benzodioxolylmethyl carbamoylmethoxy (position 4)
Not explicitly reported ~529.9 (calculated) Likely involves Pd-catalyzed coupling Target
3-Chloro-5-((1-((6-(difluoromethyl)-3-oxo-2,3-dihydropyridazin-4-yl)methyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile Dihydropyridazine-pyrimidine hybrid - Trifluoromethyl, difluoromethyl groups
- Chlorobenzonitrile linkage
Not reported ~552.3 (calculated) Carbonylation under CO pressure
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Benzothiadiazole - Phenylcarbamoyl-thiadiazole
- Methoxybenzoate
No activity data provided 369.4 Standard esterification/cyclization
Ethyl 4-(1,3-Benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate Tetrahydro-pyrimidine - Benzodioxole
- Sulfanylidene, methyl groups
Not reported ~350.4 Multi-step synthesis with cyclization
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridin-2(1H)-one - Bromophenyl, methoxyphenyl
- Cyano group
Antioxidant (79.05% at 12 ppm) ~383.2 Cyclization with aldehydes and ammonium acetate

Key Structural and Functional Insights

Core Heterocycle Variations :

  • The target compound’s 1,6-dihydropyridazine core differs from pyridin-2(1H)-one () and tetrahydro-pyrimidine (), which may influence electron distribution and binding affinity. Dihydropyridazines are less common in drug discovery compared to pyridines, suggesting niche applications.

The benzodioxole moiety (shared with ) is associated with improved metabolic resistance and π-π stacking in receptor binding.

Pharmacological Activity :

  • Pyridin-2(1H)-one derivatives () exhibit antioxidant and antimicrobial activity, suggesting the target compound’s dihydropyridazine core could be optimized for similar applications. However, the absence of a hydroxyl or methoxy group in the target compound may reduce antioxidant efficacy.

Synthetic Complexity :

  • The target compound likely requires multi-step synthesis involving palladium-catalyzed cross-coupling (analogous to ), whereas pyridin-2(1H)-ones () are synthesized via simpler cyclization.

Physicochemical Properties :

  • The target compound’s higher molecular weight (~529.9 vs. ~350–383 for others) may reduce solubility, necessitating formulation adjustments for bioavailability.

Biological Activity

Ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound generally involves the reaction of various precursors, including 2H-1,3-benzodioxole derivatives and chlorophenyl groups. The process typically requires careful control of reaction conditions to ensure high yields and purity. The compound can be synthesized through multi-step reactions involving carbamoylation and methoxylation steps.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study found that related compounds demonstrated Minimum Inhibitory Concentrations (MICs) comparable to conventional antibiotics .

Anti-inflammatory Effects

Compounds similar to this compound have been shown to exhibit anti-inflammatory properties. A series of diphenyl 6-oxo derivatives were synthesized and evaluated for their ability to reduce inflammation in models of acute lung injury and sepsis . These findings suggest potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant potential of related compounds has also been explored. Studies utilizing DPPH radical scavenging assays have indicated that these compounds can effectively neutralize free radicals, thereby reducing oxidative stress . This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

  • Case Study on Antimicrobial Efficacy : A study examined the effects of various dihydropyridazine derivatives on bacterial cultures. The results demonstrated significant antibacterial activity against resistant strains, indicating a promising avenue for developing new antibiotics .
  • Anti-inflammatory Mechanisms : In a preclinical model of sepsis, compounds similar to ethyl 4-{...} were administered to assess their impact on inflammatory markers. The results showed a marked reduction in cytokine levels, suggesting that these compounds could modulate immune responses effectively .
  • Oxidative Stress Reduction : In vitro experiments assessed the ability of this compound to protect cells from oxidative damage induced by hydrogen peroxide. The results indicated that treatment with the compound significantly reduced cell death and preserved cellular integrity .

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